molecular formula C21H29N3O3 B5551327 2-[(1S,5R)-3-[(E)-3-(4-methoxyphenyl)prop-2-enyl]-7-oxo-3,6-diazabicyclo[3.2.2]nonan-6-yl]-N,N-dimethylacetamide

2-[(1S,5R)-3-[(E)-3-(4-methoxyphenyl)prop-2-enyl]-7-oxo-3,6-diazabicyclo[3.2.2]nonan-6-yl]-N,N-dimethylacetamide

Cat. No.: B5551327
M. Wt: 371.5 g/mol
InChI Key: XQMXWLLJAAZZSO-WYIDIVSCSA-N
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Description

2-[(1S,5R)-3-[(E)-3-(4-methoxyphenyl)prop-2-enyl]-7-oxo-3,6-diazabicyclo[3.2.2]nonan-6-yl]-N,N-dimethylacetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique bicyclic structure with multiple functional groups, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1S,5R)-3-[(E)-3-(4-methoxyphenyl)prop-2-enyl]-7-oxo-3,6-diazabicyclo[3.2.2]nonan-6-yl]-N,N-dimethylacetamide typically involves multiple steps, including the formation of the bicyclic core and the introduction of the methoxyphenyl and dimethylacetamide groups. Common synthetic routes may involve:

    Formation of the Bicyclic Core: This step often involves cyclization reactions under controlled conditions.

    Introduction of the Methoxyphenyl Group: This can be achieved through electrophilic aromatic substitution reactions.

    Attachment of the Dimethylacetamide Group: This step may involve amide bond formation using reagents like N,N-dimethylacetamide and coupling agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-[(1S,5R)-3-[(E)-3-(4-methoxyphenyl)prop-2-enyl]-7-oxo-3,6-diazabicyclo[3.2.2]nonan-6-yl]-N,N-dimethylacetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce specific functional groups, altering the compound’s properties.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be performed to introduce new groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-[(1S,5R)-3-[(E)-3-(4-methoxyphenyl)prop-2-enyl]-7-oxo-3,6-diazabicyclo[32

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(1S,5R)-3-[(E)-3-(4-methoxyphenyl)prop-2-enyl]-7-oxo-3,6-diazabicyclo[3.2.2]nonan-6-yl]-N,N-dimethylacetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(1S,5R)-3-[(E)-3-(4-hydroxyphenyl)prop-2-enyl]-7-oxo-3,6-diazabicyclo[3.2.2]nonan-6-yl]-N,N-dimethylacetamide
  • 2-[(1S,5R)-3-[(E)-3-(4-chlorophenyl)prop-2-enyl]-7-oxo-3,6-diazabicyclo[3.2.2]nonan-6-yl]-N,N-dimethylacetamide

Uniqueness

The uniqueness of 2-[(1S,5R)-3-[(E)-3-(4-methoxyphenyl)prop-2-enyl]-7-oxo-3,6-diazabicyclo[3.2.2]nonan-6-yl]-N,N-dimethylacetamide lies in its specific functional groups and the resulting chemical and biological properties. The methoxy group, in particular, can influence its reactivity and interactions with biological targets, distinguishing it from similar compounds with different substituents.

Properties

IUPAC Name

2-[(1S,5R)-3-[(E)-3-(4-methoxyphenyl)prop-2-enyl]-7-oxo-3,6-diazabicyclo[3.2.2]nonan-6-yl]-N,N-dimethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O3/c1-22(2)20(25)15-24-18-9-8-17(21(24)26)13-23(14-18)12-4-5-16-6-10-19(27-3)11-7-16/h4-7,10-11,17-18H,8-9,12-15H2,1-3H3/b5-4+/t17-,18+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQMXWLLJAAZZSO-WYIDIVSCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CN1C2CCC(C1=O)CN(C2)CC=CC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C(=O)CN1[C@@H]2CC[C@H](C1=O)CN(C2)C/C=C/C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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